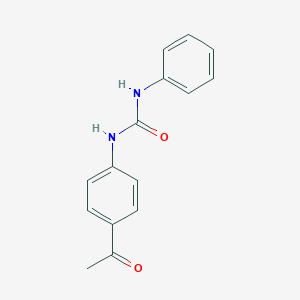
N-(4-acetylphenyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-phenylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-acetylphenyl)-N'-phenylurea has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This may contribute to the anticonvulsant and cognitive-enhancing effects of N-(4-acetylphenyl)-N'-phenylurea.
Efectos Bioquímicos Y Fisiológicos
N-(4-acetylphenyl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its enzyme-inhibiting properties, N-(4-acetylphenyl)-N'-phenylurea has been shown to reduce blood pressure and inflammation in animal models. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant effects, potentially through its ability to increase levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use. N-(4-acetylphenyl)-N'-phenylurea has been shown to have low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-N'-phenylurea. One area of interest is the development of new N-(4-acetylphenyl)-N'-phenylurea derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea and its effects on various enzymes and proteins. Finally, more studies are needed to investigate the potential therapeutic applications of N-(4-acetylphenyl)-N'-phenylurea in the treatment of various diseases and disorders.
Métodos De Síntesis
N-(4-acetylphenyl)-N'-phenylurea can be synthesized through a simple reaction between aniline and acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as chloroform or toluene, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties.
Propiedades
Número CAS |
13143-03-8 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)-N'-phenylurea |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) |
Clave InChI |
MUCPYMKCPVNPAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Sinónimos |
N-(4-acetylphenyl)-N'-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



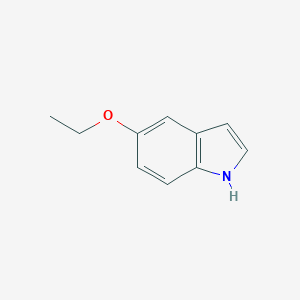
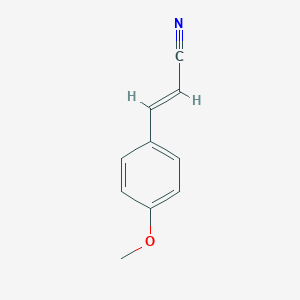

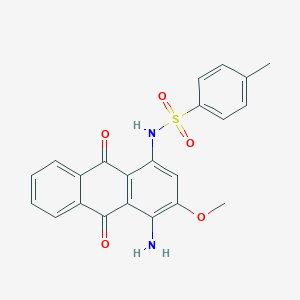
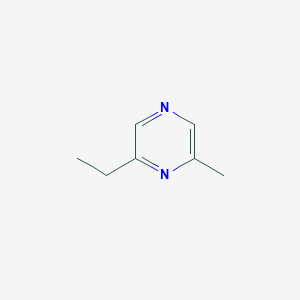

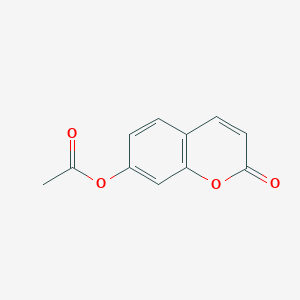
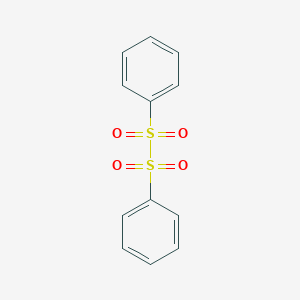
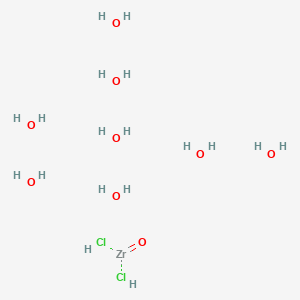
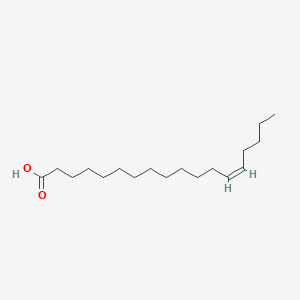
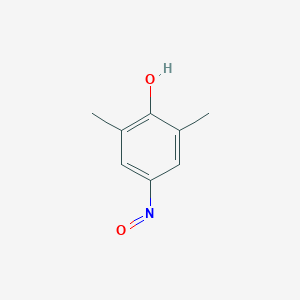
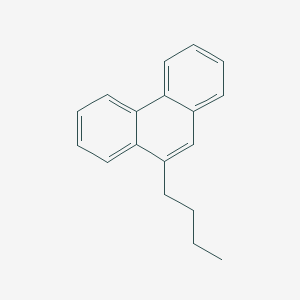
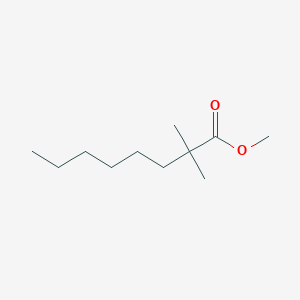
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)